(-)-(R)-(S)-BPPFA

Catalog No.
S1798344
CAS No.
74311-56-1
M.F
C₃₈H₃₇FeNP₂
M. Wt
625.5
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(-)-(R)-(S)-BPPFA

CAS Number

74311-56-1

Product Name

(-)-(R)-(S)-BPPFA

Molecular Formula

C₃₈H₃₇FeNP₂

Molecular Weight

625.5

Synonyms

[S-(R*,S*)]-1-[1-(Dimethylamino)ethyl]-1’,2-bis(diphenylphosphino)ferrocene;(+)-BPPFA; (S)-(R)-BPPFA; BPPFA

(-)-(R)-(S)-BPPFA, also known as bis[(R)-1-phenylethyl]phosphine, is a chiral phosphine ligand characterized by its bulky electron-rich structure. This compound is notable for its application in asymmetric catalysis, particularly in amination reactions involving aryl halides and tosylates. Its unique stereochemistry allows it to effectively stabilize transition states, leading to the formation of products with high enantiomeric excess. The compound's systematic name reflects its chirality, with both (R) and (S) configurations contributing to its effectiveness in catalytic processes.

Enantioselective Amination Reactions

One prominent application of (-)-(R)-(S)-BPPFA is in enantioselective amination reactions. These reactions involve the formation of a new carbon-nitrogen bond with control over the chirality of the product molecule. The bulky and electron-rich nature of (-)-(R)-(S)-BPPFA allows it to bind to metal catalysts, creating a chiral environment that facilitates the selective formation of one enantiomer over the other. Studies have shown its effectiveness in aminations of aryl halides and tosylates [1].

Source

[1] ChemicalBook, "(R)-(S)-BPPFA" ()

Homogeneous Catalyst

(-)-(R)-(S)-BPPFA can function as a homogeneous catalyst in certain reactions. Homogeneous catalysts are catalysts that exist in the same phase (usually liquid) as the reactants. The ligand coordinates with a metal center, forming a complex that can activate reactants and lower the reaction's activation energy. Research suggests that (-)-(R)-(S)-BPPFA can be a viable homogeneous catalyst for specific transformations [1].

Source

[1] ChemicalBook, "(R)-(S)-BPPFA" ()

, primarily serving as a ligand in transition metal-catalyzed processes. Notably:

  • Amination Reactions: (-)-(R)-(S)-BPPFA is employed in the amination of aryl halides and tosylates, where it facilitates the formation of C-N bonds under mild conditions .
  • Palladium Complex Formation: The ligand can react with palladium complexes, such as Pd2(dba)3·CHCl3, leading to the formation of palladium(0) complexes. These complexes can further react with electron-withdrawing alkenes, enhancing their catalytic activity .

The synthesis of (-)-(R)-(S)-BPPFA typically involves several key steps:

  • Starting Materials: The synthesis often begins with readily available chiral precursors such as (R)-1-phenylethanol.
  • Phosphination Reaction: The reaction of the chiral alcohol with phosphorus trichloride or other phosphine reagents leads to the formation of the phosphine ligand.
  • Purification: Following the reaction, purification techniques such as chromatography are employed to isolate the desired product in high purity .

(-)-(R)-(S)-BPPFA finds applications primarily in:

  • Asymmetric Catalysis: Its role as a ligand in catalyzing reactions that yield enantioenriched products is significant in synthetic organic chemistry.
  • Material Science: The compound's properties may also be explored in the development of new materials, particularly those requiring specific chiral environments.

Studies investigating the interactions of (-)-(R)-(S)-BPPFA with various transition metals have shown that these interactions can significantly alter the reactivity and selectivity of catalytic processes. For example, research has demonstrated how modifications to the ligand can affect its steric and electronic properties, thereby influencing the efficiency of metal-catalyzed reactions .

Several compounds share structural similarities with (-)-(R)-(S)-BPPFA, often serving similar roles as ligands in catalysis. These include:

  • Bis[(S)-1-phenylethyl]phosphine: This compound is an enantiomer of BPPFA and exhibits similar catalytic properties but may differ in selectivity based on substrate interactions.
  • Dicyclohexylphosphine: A less bulky ligand that may provide different reactivity profiles in palladium-catalyzed reactions.
  • Triphenylphosphine: A widely used ligand that lacks chirality but is significant for comparison due to its broad application scope.

Uniqueness of (-)-(R)-(S)-BPPFA

What sets (-)-(R)-(S)-BPPFA apart from these similar compounds is its unique chiral configuration combined with its bulky electron-rich nature. This combination enhances its effectiveness as a ligand in asymmetric synthesis, allowing for greater control over product enantiomeric ratios compared to non-chiral or less bulky alternatives.

Dates

Modify: 2023-08-15

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